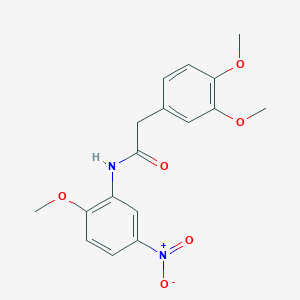

![molecular formula C22H27N3O3 B5552990 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves strategic chemical modifications to achieve potent and selective inhibition effects. For example, compounds such as 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been designed and identified as potent inhibitors, utilizing crystal structures and inhibition assays in their development process (R. Wei et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is crucial for their biological activity. The crystal structure determination helps in understanding the conformation and spatial arrangement of atoms within the molecule, which is essential for its biological function and interaction with other molecules (S. Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving such compounds often lead to the formation of novel structures with potential biological activities. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases the chemical versatility and potential for creating biologically active molecules (Fereshteh Goli-Garmroodi et al., 2015).

Aplicaciones Científicas De Investigación

New Routes for Synthesis and Antitumor Evaluation

Researchers have explored new synthetic routes for compounds structurally related to the mentioned chemical, demonstrating potential antitumor activities. For instance, the treatment of specific thiocyanates with dimedone and aromatic aldehyde in the presence of piperidine led to compounds with significant inhibitory effects against various human tumor and normal cell lines, surpassing the efficacy of the reference drug, doxorubicin (Al-Omran, Mohareb, & El-Khair, 2014).

Anticancer Activity and Molecular Docking Studies

Imidazole derivatives, a core structure related to the compound , have attracted considerable interest due to their versatile properties in chemistry and pharmacology. Synthesis of 4-nitroimidazole derivatives and their evaluation against human cancer cell lines revealed potent anticancer agents, highlighting the importance of structural modifications for enhanced biological activity (Al-Soud et al., 2021).

Novel Syntheses of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

The reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine has led to the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives were prepared within 25–45 minutes in good to excellent yields, demonstrating the efficiency of such synthetic routes (Goli-Garmroodi et al., 2015).

Modulation of AMPA Receptor Gated Currents

Systemic administration of a drug structurally related to the query compound has been reported to enhance synaptic responses and improve memory in rats by modulating AMPA receptor-mediated currents. This suggests potential applications in neurological research and therapy (Arai et al., 1994).

Discovery of NMDA Receptor Ligands

The identification of compounds as potent antagonists of the NMDA receptor subtype highlights the importance of structural analogs of the query compound in the development of therapeutic agents for neurological conditions, such as Parkinson's disease (Wright et al., 1999).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-21(8-6-16-5-7-19-20(12-16)28-15-27-19)24-10-1-2-18(14-24)22-23-9-11-25(22)13-17-3-4-17/h5,7,9,11-12,17-18H,1-4,6,8,10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMLKKFGEKBDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC3=C(C=C2)OCO3)C4=NC=CN4CC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

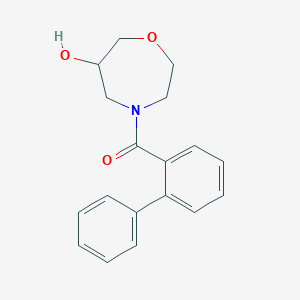

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

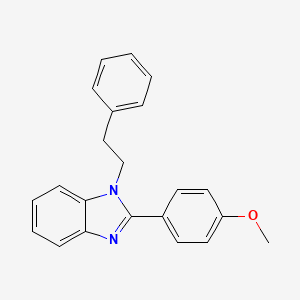

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

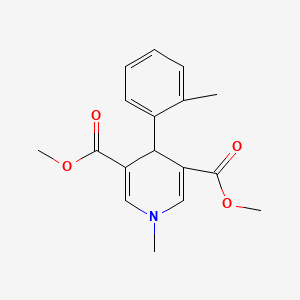

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)